![molecular formula C31H39NO10S B1211933 (1S,2S,3S,5R,6R,9R,10R,12S,14R,16R,18S,20R,23R,25R)-3,9,23-trihydroxy-1,5,20-trimethyl-6-(5-oxo-2H-furan-3-yl)spiro[11,17,19,24-tetraoxaheptacyclo[12.12.0.02,10.05,9.010,12.016,25.018,23]hexacosane-22,2'-5H-1,3-thiazole]-4-one](/img/structure/B1211933.png)
(1S,2S,3S,5R,6R,9R,10R,12S,14R,16R,18S,20R,23R,25R)-3,9,23-trihydroxy-1,5,20-trimethyl-6-(5-oxo-2H-furan-3-yl)spiro[11,17,19,24-tetraoxaheptacyclo[12.12.0.02,10.05,9.010,12.016,25.018,23]hexacosane-22,2'-5H-1,3-thiazole]-4-one
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Overview
Description
Labriformin is a cardenolide glycoside.
Scientific Research Applications
Asymmetric Synthesis of C15 Polyketide Spiroketals
Spiroketal compounds, including complex variants, have applications in asymmetric synthesis, a key technique in producing enantiomerically pure compounds. Meilert, Pettit, and Vogel (2004) illustrated this with the synthesis of polyketide spiroketals, showcasing their potential in creating enantiomerically pure substances with high stereo- and enantioselectivity. This approach has implications for producing pharmaceuticals and biologically active compounds (Meilert, Pettit, & Vogel, 2004).
Novel Spiro Compounds Synthesis
Grošelj, Meden, Stanovnik, and Svete (2008) developed new C2-symmetric benzoimidazolium tetrafluoroborates derived from complex spiroketals. This work contributes to the synthesis of novel organic compounds, expanding the possibilities in organic chemistry and material science (Grošelj, Meden, Stanovnik, & Svete, 2008).
Molecular Structure and Conformation Studies
The study of complex spiroketal compounds also aids in understanding molecular structures and conformations. Silva, Beja, Paixão, Veiga, Barbosa, Soares, Melo, and Gonsalves (1999) explored the structure of a related spiro compound, contributing to our understanding of molecular geometry, which is crucial for the development of new pharmaceuticals and materials (Silva et al., 1999).
Development of Potential Cytokine Inhibitors
Spiro compounds are being investigated for their potential as cytokine inhibitors, which could have significant therapeutic applications. Ting and Solomon (1995) synthesized novel spiro compounds and investigated their potential as TNF-α inhibitors, a crucial cytokine in inflammatory processes (Ting & Solomon, 1995).
properties
Product Name |
(1S,2S,3S,5R,6R,9R,10R,12S,14R,16R,18S,20R,23R,25R)-3,9,23-trihydroxy-1,5,20-trimethyl-6-(5-oxo-2H-furan-3-yl)spiro[11,17,19,24-tetraoxaheptacyclo[12.12.0.02,10.05,9.010,12.016,25.018,23]hexacosane-22,2'-5H-1,3-thiazole]-4-one |
---|---|
Molecular Formula |
C31H39NO10S |
Molecular Weight |
617.7 g/mol |
IUPAC Name |
(1S,2S,3S,5R,6R,9R,10R,12S,14R,16R,18S,20R,23R,25R)-3,9,23-trihydroxy-1,5,20-trimethyl-6-(5-oxo-2H-furan-3-yl)spiro[11,17,19,24-tetraoxaheptacyclo[12.12.0.02,10.05,9.010,12.016,25.018,23]hexacosane-22,2'-5H-1,3-thiazole]-4-one |
InChI |
InChI=1S/C31H39NO10S/c1-14-11-29(32-6-7-43-29)31(37)25(39-14)40-18-9-16-10-20-30(42-20)23(26(16,2)12-19(18)41-31)22(34)24(35)27(3)17(4-5-28(27,30)36)15-8-21(33)38-13-15/h6,8,14,16-20,22-23,25,34,36-37H,4-5,7,9-13H2,1-3H3/t14-,16-,17-,18-,19-,20+,22+,23-,25+,26+,27+,28-,29?,30+,31-/m1/s1 |
InChI Key |
BGKAKFOJZRBENJ-YWBLJHEQSA-N |
Isomeric SMILES |
C[C@@H]1CC2([C@]3([C@@H](O1)O[C@@H]4C[C@@H]5C[C@H]6[C@]7(O6)[C@@H]([C@]5(C[C@H]4O3)C)[C@@H](C(=O)[C@]8([C@@]7(CC[C@@H]8C9=CC(=O)OC9)O)C)O)O)N=CCS2 |
SMILES |
CC1CC2(C3(C(O1)OC4CC5CC6C7(O6)C(C5(CC4O3)C)C(C(=O)C8(C7(CCC8C9=CC(=O)OC9)O)C)O)O)N=CCS2 |
Canonical SMILES |
CC1CC2(C3(C(O1)OC4CC5CC6C7(O6)C(C5(CC4O3)C)C(C(=O)C8(C7(CCC8C9=CC(=O)OC9)O)C)O)O)N=CCS2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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